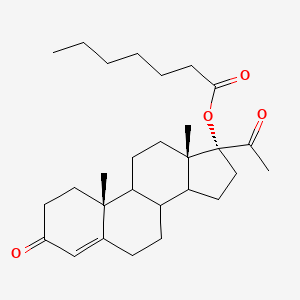
(8xi,9xi,14xi)-3,20-Dioxopregn-4-en-17-yl heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyprogesterone heptanoate, also known as hydroxyprogesterone enanthate, is a synthetic progestogen. It is a derivative of progesterone and is used for its progestogenic effects. This compound has been utilized in various medical applications, particularly in hormone therapy and reproductive health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxyprogesterone heptanoate is synthesized through the esterification of hydroxyprogesterone with heptanoic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of hydroxyprogesterone heptanoate involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxyprogesterone heptanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert hydroxyprogesterone heptanoate into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at various positions on the steroid backbone, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of hydroxyprogesterone heptanoate. These derivatives can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Hydroxyprogesterone heptanoate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.
Biology: Researchers study its effects on cellular processes and hormone regulation.
Medicine: It is used in hormone replacement therapy, treatment of menstrual disorders, and prevention of preterm birth.
Industry: Hydroxyprogesterone heptanoate is used in the formulation of various pharmaceutical products.
Wirkmechanismus
Hydroxyprogesterone heptanoate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the progesterone receptor, leading to changes in gene expression and modulation of various physiological processes. The molecular targets include the uterus, ovaries, and mammary glands, where it regulates reproductive functions and maintains pregnancy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydroxyprogesterone caproate
- Medroxyprogesterone acetate
- Megestrol acetate
- Chlormadinone acetate
Uniqueness
Hydroxyprogesterone heptanoate is unique due to its specific ester chain length, which influences its pharmacokinetics and duration of action. Compared to other similar compounds, it has a distinct profile in terms of absorption, distribution, metabolism, and excretion, making it suitable for specific therapeutic applications .
Eigenschaften
Molekularformel |
C28H42O4 |
|---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
[(10R,13S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C28H42O4/c1-5-6-7-8-9-25(31)32-28(19(2)29)17-14-24-22-11-10-20-18-21(30)12-15-26(20,3)23(22)13-16-27(24,28)4/h18,22-24H,5-17H2,1-4H3/t22?,23?,24?,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
NKJYZYWCGKSMSV-SVKPFUFZSA-N |
Isomerische SMILES |
CCCCCCC(=O)O[C@@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)C(=O)C |
Kanonische SMILES |
CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


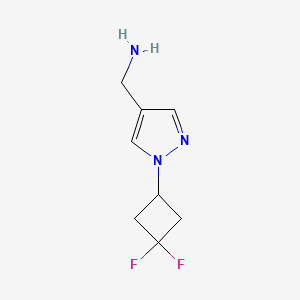
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid](/img/structure/B14912041.png)
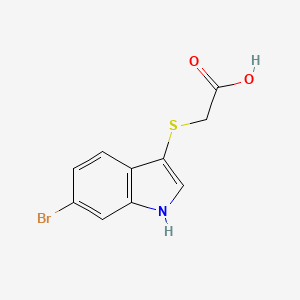


![N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)
![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)
![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)
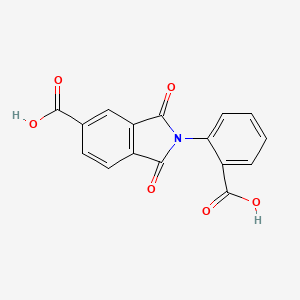
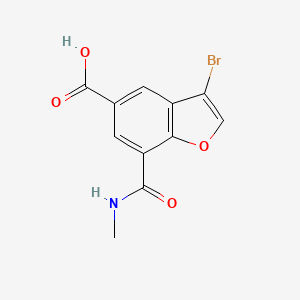



![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)
